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Zoligratinib Researcher Profile

The table below summarizes key quantitative data for Zoligratinib, which is essential for planning and

troubleshooting your experiments.

Parameter Value / Description Citation

IC50 (FGFR1) 9.2 - 9.3 nM [1] [2]

IC50 (FGFR2) 7.6 nM [1] [2]

IC50 (FGFR3) 22 nM [1] [2]

IC50 (FGFR4) 290 nM [1] [2]

Molecular
Weight

356.38 g/mol [2]

CAS Number 1265229-25-1 [2]

In Vivo
Solubility

≥ 2.08 mg/mL (5.84 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80

+ 45% Saline (clear solution)

[2]
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Troubleshooting Acquired Resistance

A major challenge in achieving a sustained concentration response is the development of acquired resistance.

Below is a workflow to diagnose and investigate this issue.

Observed Loss of Zoligratinib
Efficacy In Model

Hypothesis: Acquired FGFR2
Kinase Domain Mutation

Confirm Mechanism via Sequencing
(ctDNA or Tumor Biopsy)

Identify Specific Mutation(s)

Test Alternative FGFR Inhibitors
Based on Mutation Profile

Explore Next-Gen Strategies
(Irreversible Inhibitors, Combinations)

Click to download full resolution via product page

The most common mechanism of acquired resistance to Zoligratinib and similar FGFR inhibitors is the

emergence of secondary mutations in the FGFR2 kinase domain [3]. In a study of 82 patients, 60% had one

or more such mutations upon disease progression [3].
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Key Resistance Mutations & Inhibitor Profiles

The activity profile of an FGFR inhibitor depends heavily on the specific resistance mutation present. The

table below lists common mutations and their response to different inhibitors, which is critical for designing

follow-up experiments.

FGFR2
Mutation

Functional Role Reported Response to FGFR Inhibitors Citation

N550 Molecular brake Common; reduces sensitivity to multiple
reversible inhibitors.

[3]

V565 Gatekeeper Common; reduces sensitivity to multiple
reversible inhibitors.

[3]

C492 P-loop cysteine (binds
futibatinib)

Rare; confers resistance to covalent inhibitor
futibatinib, but may be less fit.

[3]

Functional studies confirm that different FGFR inhibitors have unique activity profiles against various

FGFR2 resistance mutations [3]. The irreversible inhibitor futibatinib has shown clinical activity in some

patients who progressed on reversible FGFR inhibitors like Zoligratinib [3].

Computational & Mechanistic Investigation Guides

For a deeper investigation into resistance or drug response, you can employ the following advanced

methodologies.

FAQ: How can I model Zoligratinib's interaction with mutant
FGFR2?

A: You can use a structure-based virtual screening approach. The protocol below, adapted from a recent

bioinformatics study, can help model interactions and screen for novel inhibitors, which is also useful for

understanding resistance [4].
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1. Prepare FGFR2 Structure
(PDB ID: 6LVK)

2. Prepare Compound Library
(e.g., from PubChem)

3. Perform Molecular Docking

4. Analyze Binding Poses
& Interactions

5. Validate with MD Simulations
& Experimental Assays

Click to download full resolution via product page

Detailed Experimental Protocol:

Target Preparation: Retrieve the crystal structure of FGFR2 (e.g., PDB ID: 6LVK). Remove the co-
crystallized ligand and water molecules, then add hydrogen atoms and assign partial charges. The

structure should undergo energy minimization to refine the model [4].
Ligand Library Preparation: Download structural analogs of known FGFR2 inhibitors (like

Zoligratinib itself) from the PubChem database. Filter the library using the Lipinski's Rule of Five
to ensure drug-like properties [4].

Molecular Docking: Use docking software (e.g., AutoDock Vina or InstaDock) to screen your
compound library against the prepared FGFR2 structure. The docking protocol should be validated by

redocking the native ligand to reproduce its crystallized pose [4].
Interaction Analysis: Visualize the top-scoring docked complexes using tools like PyMOL or

Discovery Studio Visualizer. Pay close attention to hydrogen bonds, hydrophobic interactions, and
salt bridges with key residues in the ATP-binding pocket [4].
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Validation with MD Simulations: Run all-atom molecular dynamics (MD) simulations (e.g., for

200 ns) to assess the stability of the ligand-receptor complex and calculate binding free energies [4].

FAQ: How can I predict Zoligratinib response using multi-omics
data?

A: You can use a signaling pathway-constrained deep learning model. This approach is powerful for

integrating complex data and making interpretable predictions about drug response [5].

Detailed Experimental Protocol:

Input Data: Collect multi-omics data (e.g., gene expression and copy number variation (CNV)) for
the genes involved in 46 core KEGG signaling pathways (e.g., MAPK, PI3K-Akt, JAK-STAT) [5].

Model Architecture: Build a deep learning model where the first hidden layer is constrained by these
pathways. This means each node in the layer represents a specific signaling pathway, and its value is

computed from the multi-omics data of its constituent genes [5].
Training & Interpretation: Train the model using drug response data (e.g., AUC values from dose-

response curves). After training, you can interpret the model to identify which signaling pathways
were most important for predicting sensitivity or resistance to Zoligratinib [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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troubleshooting]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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